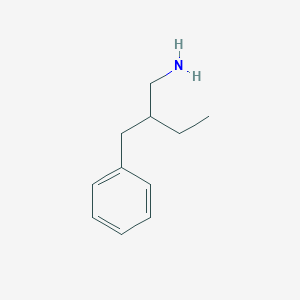

2-Benzylbutan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzylbutan-1-amine is a chemical compound that is part of a broader class of organic molecules known as amines, which are characterized by the presence of a nitrogen atom connected to alkyl or aryl groups. In the case of this compound, the molecule consists of a benzyl group attached to the second carbon of butan-1-amine.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine involves a multi-step process that includes the use of elemental analysis, FT-IR, and NMR spectroscopy for characterization . Similarly, the synthesis of O-benzyl derivatives of 2-aminobutan-1-ol, which is structurally related to this compound, can be achieved by treating 2-aminobutan-1-ol with sodium hydride and benzyl chloride .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be studied using various spectroscopic methods. For example, the structure of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was analyzed using density functional theory (DFT) and compared with experimental data from FT-IR, (1)H, and (13)C NMR spectra . These techniques allow for the determination of the geometrical structures and vibrational frequencies of the molecules.

Chemical Reactions Analysis

The reactivity of amines, including those structurally related to this compound, can be influenced by the nature of the amine and substituents present on the molecule. For example, the rate constants for the reactions of 2,4-dinitrophenyl X-substituted benzoates with primary amines have been measured, revealing insights into the reaction mechanisms and the influence of amine basicity . Additionally, the synthesis of 2,5-bis(alkyl/arylamino)1,4-benzoquinones from primary amines and 1,4-benzoquinone demonstrates the reactivity of amines in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines related to this compound can be deduced from their molecular structure and reactivity. For instance, the absence of intramolecular hydrogen bonding in the solid-state structure of 2,5-bis(alkyl/arylamino)1,4-benzoquinones suggests certain solubility and stability characteristics . The electrochemical properties of these compounds, as indicated by their redox behavior, are also influenced by the substituents on the nitrogen atom .

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

- A study by Hassan, Khan, & Amir (2012) explored derivatives of benzothiazol-2-ylamide, including compounds related to 2-Benzylbutan-1-amine, for their anticonvulsant and neuroprotective effects. The study identified compounds showing promise as safer, effective anticonvulsants with neuroprotective effects.

Synthesis and Structural Studies

- Research by Pinto et al. (2004) involved transforming (R)-3-phenylbutanol, closely related to this compound, into a novel enantiopure ligand. This study contributed to the field of complex molecular synthesis and structural chemistry.

Nanoparticle Synthesis

- Subramaniam, Tom, & Pradeep (2005) used amines like this compound in the synthesis of gold nanoparticles. Their research, detailed in Subramaniam et al. (2005), highlighted the role of amines in creating nanoparticles with a robust shell, which is inert to various agents.

Catalysis and Organic Synthesis

- A study by Dong & Dong (2013) presented a method for ortho-arene amination, using substrates similar to this compound. This research contributes to the field of catalysis and organic synthesis.

Pharmaceutical Applications

- The work by Bradshaw et al. (2002) involved amino acid prodrugs of novel antitumor benzothiazoles, related to this compound. This research is significant for developing new pharmaceutical compounds with antitumor properties.

Chemical Analysis and Environmental Studies

- Kaykhaii, Nazari, & Chamsaz (2005) demonstrated the use of headspace microextraction for determining amines in water, including compounds similar to this compound. Their research, found in Kaykhaii et al. (2005), is relevant for environmental analysis and monitoring.

Biomedical Research

- In Wang et al. (2011), compounds structurally related to this compound were investigated for their effect on breast tumor metastasis, offering insights into potential therapeutic applications in oncology.

Mechanism of Action

Future Directions

While specific future directions for 2-Benzylbutan-1-amine are not detailed in the search results, research in the field of amines is ongoing. For instance, deep brain stimulation (DBS) is opening new therapeutic possibilities for neurological and psychiatric disorders . Furthermore, bioelectrocatalysis, which involves the use of materials derived from biological systems as catalysts to catalyze redox reactions, is a promising field of research .

properties

IUPAC Name |

2-benzylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYONGNXNLXRAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640578 |

Source

|

| Record name | 2-Benzylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017145-79-7 |

Source

|

| Record name | 2-Benzylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291017.png)

![{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol](/img/structure/B1291024.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)

![2-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291032.png)

![1-[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B1291034.png)